molecular formula C12H9ClN2 B11888282 5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole CAS No. 569337-41-3

5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole

Cat. No.: B11888282
CAS No.: 569337-41-3
M. Wt: 216.66 g/mol
InChI Key: CNVVCUIVUHAIAA-UHFFFAOYSA-N
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Description

5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole is a heterocyclic compound that features both an indole and a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-chloroindole with pyrrole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products:

Scientific Research Applications

5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

  • 5-Chloro-2-(1H-pyrrol-1-yl)aniline
  • 2-Methyl-3-(1H-pyrrol-1-yl)aniline
  • 2-Fluoro-5-(1H-tetrazol-1-yl)aniline

Comparison: 5-Chloro-2-(1H-pyrrol-2-YL)-1H-indole is unique due to its specific structural configuration, which imparts distinct biological activities compared to its analogs. The presence of both indole and pyrrole rings in its structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

569337-41-3

Molecular Formula

C12H9ClN2

Molecular Weight

216.66 g/mol

IUPAC Name

5-chloro-2-(1H-pyrrol-2-yl)-1H-indole

InChI

InChI=1S/C12H9ClN2/c13-9-3-4-10-8(6-9)7-12(15-10)11-2-1-5-14-11/h1-7,14-15H

InChI Key

CNVVCUIVUHAIAA-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C2=CC3=C(N2)C=CC(=C3)Cl

Origin of Product

United States

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